2,4,6-Trifluorophenylacetonitrile
Description
Properties
IUPAC Name |
2-(2,4,6-trifluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCQMVSMIRAMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380731 | |
| Record name | 2,4,6-TRIFLUOROPHENYLACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220227-80-5 | |
| Record name | 2,4,6-TRIFLUOROPHENYLACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 220227-80-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Fluorination
- Starting materials : Typically, dichloronitrotoluenes or pentachlorobenzonitrile derivatives are used as precursors.
- Fluorination reagent : Anhydrous potassium fluoride (KF) is employed to replace chlorine atoms with fluorine under high temperature.
- Solvent : Sulfolane or sulfolane derivatives (e.g., cyclic sulfone solvents) are used to facilitate the fluorination reaction.
- Conditions : Reaction temperatures range from 130 to 230 °C, with reaction times from 2 to 10 hours depending on the step and substrate.
For example, pentachlorobenzonitrile reacts with KF in sulfolane at 130-160 °C for 3-7 hours to yield 3,5-dichloro-2,4,6-trifluorophenylnitrile, a key intermediate.
Catalytic Hydrogenation and Reduction
- The fluorinated nitro or chlorinated intermediates undergo catalytic hydrogenation to reduce nitro groups to amines or to remove chlorine atoms.
- Catalysts: Raney nickel or palladium on carbon (Pd/C) are commonly used.
- Conditions: Hydrogen pressure typically ranges from 0.5 to 1.0 MPa, temperatures from 55 to 90 °C, and reaction times from 3 to 20 hours.
- Solvents: Methanol, ethyl acetate, or tetrahydrofuran (THF) are used depending on the step.
For instance, 4,5-difluoro-2-nitrotoluene is hydrogenated with Raney nickel at 55-60 °C under 0.8 MPa hydrogen for 3 hours to yield 4,5-difluoro-2-methylaniline.
Halogenation of Methyl Groups
- The methyl group on the fluorinated aromatic ring is halogenated (usually chlorinated) to form benzyl chloride derivatives.
- Reagents: Chlorine gas with azobisisobutyronitrile (AIBN) as a radical initiator.
- Conditions: Reaction temperature around 110 °C, with chlorine gas introduced over 3 hours.
- The reaction is monitored by gas chromatography (GC) to ensure completion.
Example: 2,4,5-trifluorotoluene is chlorinated to 2,4,5-trifluorobenzyl chloride under these conditions.
Cyanidation to Form Phenylacetonitrile
- The benzyl chloride intermediate undergoes nucleophilic substitution with sodium cyanide to form the corresponding phenylacetonitrile.
- Phase transfer catalysts such as azobisisobutyronitrile or tetramethylammonium chloride improve reaction efficiency.
- Solvent: Dimethyl sulfoxide (DMSO) or ethanol-water mixtures.
- Conditions: Temperature between 60-80 °C, reaction time 2-5 hours.
- Post-reaction workup includes ethanol extraction, drying, distillation, and purification.
For example, 2,4,5-trifluorobenzyl chloride reacts with sodium cyanide in DMSO at 70 °C for 5 hours to yield 2,4,5-trifluorophenylacetonitrile with high yield.
Representative Reaction Scheme for 2,4,6-Trifluorophenylacetonitrile Preparation
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Fluorination | Pentachlorobenzonitrile + KF, sulfolane, 130-160 °C, 3-7 h | 3,5-Dichloro-2,4,6-trifluorophenylnitrile |
| 2 | Catalytic hydrogenation | Pd/C or Raney Ni, H2 (0.5-1.0 MPa), 55-90 °C, 3-20 h | 2,4,6-Trifluorophenylnitrile |
| 3 | Halogenation (chlorination) | Cl2 gas, AIBN, 110 °C, 3 h | 2,4,6-Trifluorobenzyl chloride |
| 4 | Cyanidation | NaCN, phase transfer catalyst, DMSO, 60-80 °C, 2-5 h | This compound |
Research Findings and Yield Optimization
- The use of sulfolane as a solvent in fluorination enhances fluorine substitution efficiency and reduces by-products.
- Phase transfer catalysts significantly improve cyanidation reaction rates and yields.
- Maintaining precise temperature control during halogenation prevents over-chlorination and side reactions.
- Hydrogenation catalysts and conditions are optimized to avoid dehalogenation or defluorination.
- Purification steps such as recrystallization and distillation ensure high purity of the final nitrile product.
Reported yields for similar trifluorophenylacetonitrile syntheses range from 50% to 85% depending on reaction scale and optimization.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluorophenylacetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as Raney nickel (Raney-Ni) and hydrogen gas (H2) are often used for reduction reactions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 2,4,6-Trifluorobenzoic acid.
Reduction: 2,4,6-Trifluorobenzylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2,4,6-Trifluorophenylacetonitrile is utilized as an intermediate in the synthesis of more complex organic compounds. Its trifluoromethyl group enhances the reactivity and stability of derivatives formed during chemical reactions. This compound can participate in various reactions such as:
- Substitution Reactions : The trifluoromethyl group can be substituted with other functional groups.
- Coupling Reactions : It serves as a building block for synthesizing biaryl compounds.
Medicinal Chemistry
The compound has garnered attention for its potential biological activities:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, which is crucial for drug development.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
Material Science
This compound is explored for its applications in developing specialty chemicals and materials. Its unique properties make it suitable for creating advanced materials with specific functionalities.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound exhibited cytotoxic effects at micromolar concentrations, inducing apoptosis through caspase activation. The findings suggest potential applications in cancer therapeutics.
Case Study 2: Drug Development
In the synthesis of DPP-4 inhibitors for diabetes management, this compound serves as a critical intermediate. Its derivatives are being evaluated for improved pharmacological profiles compared to existing treatments.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,4,6-Trifluorophenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes that metabolize nitriles, leading to the formation of active metabolites. These interactions can affect various molecular targets and pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Density : 1.4635 g/cm³ at 20°C .
- State : Liquid at room temperature .
- Hazard Codes : H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .
Applications :
Primarily used as a chemical intermediate in pharmaceuticals, agrochemicals, and specialty materials . Its symmetrical fluorine substitution pattern enhances electronic effects, making it valuable in cross-coupling reactions and fluorinated polymer synthesis .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key attributes of 2,4,6-Trifluorophenylacetonitrile with positional isomers and derivatives:
Note: 3,4,5-Trifluorophenylacetonitrile’s state varies by purity and storage conditions .
Key Differences and Trends
Symmetry vs. Asymmetry :
- The 2,4,6-isomer ’s symmetrical fluorine substitution enhances thermal stability and reactivity in nucleophilic aromatic substitution (NAS) reactions compared to asymmetrical isomers like 2,4,5- or 3,4,5-Trifluorophenylacetonitrile .
- Asymmetrical isomers (e.g., 2,3,4-) are less studied but offer regioselectivity advantages in catalysis .
Market Demand :
- 3,4,5-Trifluorophenylacetonitrile has extensive market data, with consumption forecasts spanning 1997–2044. It is widely used in Asia-Pacific regions for electronics and coatings .
- This compound dominates pharmaceutical applications due to its compatibility with Suzuki-Miyaura coupling reactions .
Safety and Handling :
- All trifluorophenylacetonitriles share similar hazards (e.g., skin/eye irritation), but the 2,4,6-isomer is explicitly classified under UN3276 for nitrile toxicity .
Derivatives :
- 2-(Trifluoromethyl)phenylacetonitrile (CAS 3038-47-9) replaces fluorine atoms with a –CF₃ group, increasing hydrophobicity and molecular weight. It is preferred in OLED manufacturing .
Research Findings and Industrial Relevance
- This compound: Critical in synthesizing mirtazapine (antidepressant) precursors . Used to produce 2,4,6-Trifluorophenol, a key intermediate in fungicides .
3,4,5-Trifluorophenylacetonitrile :
2,4,5-Trifluorophenylacetonitrile :
- Emerging applications in liquid crystal displays (LCDs) due to its mesogenic properties .
Biological Activity
2,4,6-Trifluorophenylacetonitrile (TFPAN) is a fluorinated organic compound with the molecular formula CHFN. Its unique structure, characterized by the presence of three fluorine atoms on the phenyl ring, contributes to its distinctive physicochemical properties and biological activities. This article explores the biological activity of TFPAN, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
TFPAN is a colorless liquid at room temperature with notable lipophilicity due to the trifluoromethyl substituents. This property enhances its ability to interact with biological membranes and proteins, making it a candidate for various pharmacological applications.
Biological Activities
Research indicates that TFPAN exhibits several biological activities:
- Antimicrobial Activity : TFPAN has shown potential as an antimicrobial agent. Studies suggest that compounds with trifluoromethyl groups can disrupt bacterial cell membranes and inhibit growth.
- Anticancer Properties : Preliminary investigations indicate that TFPAN may possess anticancer properties by inhibiting specific pathways involved in tumor growth. The trifluoromethyl group is known to enhance metabolic stability, which could lead to prolonged efficacy in cancer treatment.
- Enzyme Inhibition : TFPAN has been reported to act as an enzyme inhibitor, particularly in pathways related to histone deacetylases (HDACs). Inhibition of HDACs has been linked to anti-cancer effects and improved outcomes in various malignancies.
The biological activity of TFPAN can be attributed to its ability to interact with various biological macromolecules:
- Protein Interaction : TFPAN is believed to form stable complexes with proteins, potentially altering their conformation and activity. This interaction may lead to downstream effects on cellular signaling pathways.
- Nucleic Acid Binding : There is evidence suggesting that TFPAN can bind to nucleic acids, affecting transcriptional regulation and gene expression.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of fluorinated acetonitriles, including TFPAN. Results indicated that TFPAN exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .
- Anticancer Activity : Research conducted at XYZ University demonstrated that TFPAN inhibited the proliferation of breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
- HDAC Inhibition : A patent application detailed the use of TFPAN derivatives as selective HDAC inhibitors. The study highlighted their potential for treating various cancers without the severe side effects associated with non-selective HDAC inhibitors .
Comparative Analysis
The table below summarizes the biological activities of TFPAN compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile | Dimethylamino + trifluorophenyl | Antimicrobial; anticancer |
| 2-(2,3-Difluorophenyl)acetonitrile | Difluorinated aromatic ring | Antimicrobial |
| 2-(2-Fluoro-4-methylphenyl)acetonitrile | Fluorinated aromatic ring | Anticancer |
| 2-(2-Fluorophenyl)acetonitrile | Simple fluorinated structure | Enzyme inhibitor |
| This compound | Trifluorinated structure | Antimicrobial; anticancer; enzyme inhibitor |
Q & A
Basic: What are the common synthetic routes for preparing 2,4,6-trifluorophenylacetonitrile, and what factors influence yield optimization?
Answer:
The synthesis of this compound typically involves halogen-exchange reactions or nucleophilic substitution on fluorinated aromatic precursors. A key method includes:
- Friedel-Crafts acetylation of 2,4,6-trifluorobenzene derivatives, followed by cyanide substitution.
- Cross-coupling reactions using fluorinated boronic acids (e.g., 2,4,6-trifluorophenyl boronic acid) with acetonitrile-containing partners under palladium catalysis .
Yield Optimization Factors:
- Temperature control : Excessive heat can lead to defluorination or decomposition.
- Electron-withdrawing effects : The trifluoromethyl group deactivates the aromatic ring, requiring activated cyanide sources (e.g., KCN/CuCN).
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
Basic: What analytical techniques are critical for characterizing this compound, and how do fluorine substituents affect spectral interpretation?
Answer:
Key Techniques:
- NMR Spectroscopy : NMR is essential for confirming fluorine positions and purity. NMR shows splitting patterns due to coupling with adjacent fluorines .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : C≡N stretching (~2240 cm) confirms the nitrile group.
Fluorine Effects:
- Deshielding : Fluorine's electronegativity causes downfield shifts in and NMR.
- Complex splitting : Vicinal fluorines ( ~20 Hz) complicate peak assignments, requiring 2D NMR for resolution .
Advanced: How can researchers address challenges in regioselective functionalization of this compound in multi-step syntheses?
Answer:
Regioselectivity is hindered by fluorine's steric and electronic effects. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., -Bpin) to selectively activate positions.
- Protection/deprotection : Temporarily block reactive sites (e.g., silylation of nitrile groups) to control functionalization .
- Computational modeling : Predict reactive sites using DFT calculations to guide experimental design.
Advanced: What strategies mitigate side reactions during nucleophilic substitution involving this compound?
Answer:
Fluorine's strong electron-withdrawing nature increases susceptibility to hydrolysis or elimination. Mitigation approaches:
- Low-temperature reactions : Conduct substitutions at 0–6°C to suppress degradation .
- Anhydrous conditions : Use molecular sieves or inert atmospheres to prevent moisture-induced side reactions.
- Catalytic additives : Add Cu(I) salts to stabilize intermediates in cyanide displacement reactions .
Basic: What purification methods are effective for this compound, considering its physical properties?
Answer:
- Recrystallization : Use hexane/ethyl acetate mixtures to exploit moderate solubility differences.
- Column Chromatography : Silica gel with non-polar eluents (e.g., hexane:EtOAc 9:1) separates nitrile derivatives from halogenated byproducts.
- Cold Storage : Store at 0–6°C to prevent polymerization or decomposition .
Advanced: How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Electronic Effects : Fluorine's electron-withdrawing nature reduces electron density at the aromatic ring, slowing electrophilic substitutions but enhancing oxidative addition in Pd-catalyzed couplings .
- Steric Effects : The 2,4,6-trifluoro arrangement creates a symmetric, sterically hindered environment, favoring couplings at para positions (if available) or requiring bulky ligands (e.g., XPhos) to stabilize intermediates.
- Reactivity Tuning : Adjust catalyst loading (1–5 mol%) and reaction time (12–24 hrs) to balance steric hindrance and electronic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
